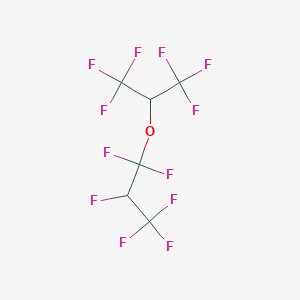
Propane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)-: is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity under specific conditions. It is commonly used in various industrial and scientific applications due to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)- typically involves the reaction of 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride in the gas phase. This reaction is carried out at temperatures ranging from 250 to 400°C in the presence of a catalyst, such as trivalent chromium (e.g., chromium(III) chloride) supported on carbon .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Propane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a solvent and reagent in various organic synthesis reactions. Its high polarity and stability make it suitable for facilitating complex chemical transformations .
Biology and Medicine: While specific biological and medicinal applications are less common, the compound’s unique properties are being explored for potential use in drug delivery systems and as a component in biomedical materials.
Industry: Industrially, the compound is employed as a fire suppression agent, refrigerant, heat transfer medium, and dielectric gas.
Mechanism of Action
The mechanism by which Propane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)- exerts its effects is primarily through its chemical reactivity and stability. The multiple fluorine atoms create a highly electronegative environment, which influences the compound’s interactions with other molecules. This can lead to the formation of stable complexes and intermediates in various chemical reactions.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoropropane: Another fluorinated propane derivative with similar stability and reactivity.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used in similar applications but with different chemical properties.
Uniqueness: Propane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)- stands out due to its specific structural configuration, which imparts unique reactivity and stability. The presence of the hexafluoropropoxy group differentiates it from other fluorinated propanes, providing distinct chemical and physical properties.
Properties
CAS No. |
25352-92-5 |
|---|---|
Molecular Formula |
C6H2F12O |
Molecular Weight |
318.06 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)propane |
InChI |
InChI=1S/C6H2F12O/c7-1(3(8,9)10)6(17,18)19-2(4(11,12)13)5(14,15)16/h1-2H |
InChI Key |
CWWALFPKUNDCES-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)OC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















